molecular formula C17H19N3O B3831007 [4-(dimethylamino)phenyl](1-methyl-1H-benzimidazol-2-yl)methanol CAS No. 34734-17-3

[4-(dimethylamino)phenyl](1-methyl-1H-benzimidazol-2-yl)methanol

Cat. No.: B3831007
CAS No.: 34734-17-3
M. Wt: 281.35 g/mol
InChI Key: HFJPVKZJULVAIE-UHFFFAOYSA-N
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Description

4-(dimethylamino)phenylmethanol is a complex organic compound that features both a benzimidazole and a dimethylaminophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the condensation of o-phenylenediamine with an aromatic aldehyde under acidic conditions to form the benzimidazole core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(dimethylamino)phenylmethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction yields amines .

Scientific Research Applications

Chemistry

In chemistry, 4-(dimethylamino)phenylmethanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound is studied for its potential as a fluorescent probe due to its ability to emit light upon excitation. This makes it useful in imaging and diagnostic applications .

Medicine

Medically, the compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities. Its ability to interact with various biological targets makes it a candidate for drug development .

Industry

In the industrial sector, 4-(dimethylamino)phenylmethanol is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs) .

Mechanism of Action

The mechanism of action of 4-(dimethylamino)phenylmethanol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects . The pathways involved often include signal transduction and gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-(dimethylamino)phenylmethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzimidazole core is particularly significant for its stability and ability to participate in various chemical reactions .

Properties

IUPAC Name

[4-(dimethylamino)phenyl]-(1-methylbenzimidazol-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c1-19(2)13-10-8-12(9-11-13)16(21)17-18-14-6-4-5-7-15(14)20(17)3/h4-11,16,21H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFJPVKZJULVAIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C(C3=CC=C(C=C3)N(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201171426
Record name α-[4-(Dimethylamino)phenyl]-1-methyl-1H-benzimidazole-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201171426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34734-17-3
Record name α-[4-(Dimethylamino)phenyl]-1-methyl-1H-benzimidazole-2-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34734-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-[4-(Dimethylamino)phenyl]-1-methyl-1H-benzimidazole-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201171426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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